![molecular formula C15H9ClN4O4 B3830025 4-chloro-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide](/img/structure/B3830025.png)
4-chloro-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Overview
Description
4-chloro-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-chloro-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole nucleus . The specific synthesis of this compound may involve the following steps:
Formation of the indole nucleus: Phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst to form the indole ring.
Nitration: The indole derivative is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position.
Chlorination: The compound is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom.
Formation of the imino group: The final step involves the reaction of the chlorinated indole derivative with an appropriate amine to form the imino group.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
4-chloro-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nitro groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
4-chloro-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and inhibiting specific enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or viral replication. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-chloro-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole nucleus, used for its anti-inflammatory and analgesic properties.
Tryptophan: An essential amino acid with an indole ring, important for protein synthesis and various metabolic processes.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O4/c16-9-3-1-8(2-4-9)14(21)19-18-13-11-7-10(20(23)24)5-6-12(11)17-15(13)22/h1-7,17,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNDCOUVYHFUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


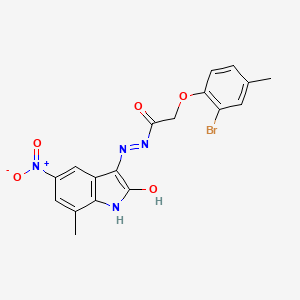
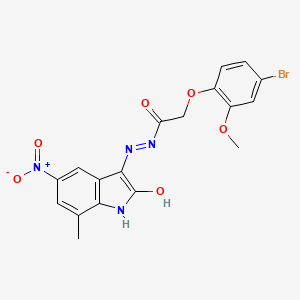
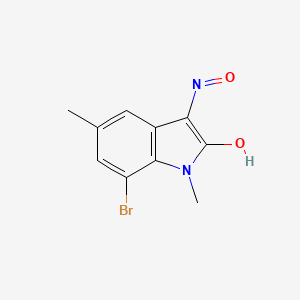
![2-(4-TERT-BUTYL-2-METHYLPHENOXY)-N'-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B3829956.png)
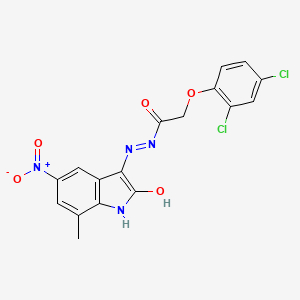
![5-bromo-3-[(2,4-dinitrophenyl)diazenyl]-7-methyl-1H-indol-2-ol](/img/structure/B3829972.png)
![(5Z)-5-[4-(dipropylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3829983.png)
![5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3829991.png)
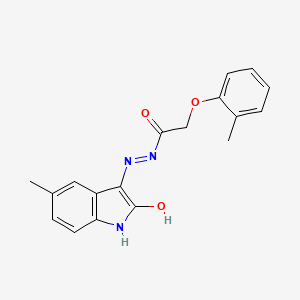
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylquinoline-3-carboxamide](/img/structure/B3830011.png)
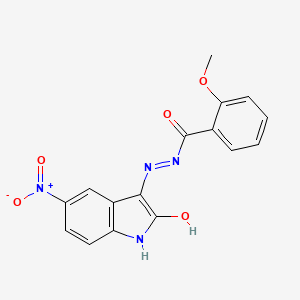

![3-Hydroxy-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B3830034.png)
![2-BROMO-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B3830046.png)
